molecular formula C10H12O4S B597921 Methyl 3-methyl-4-(methylsulfonyl)benzoate CAS No. 1226776-89-1

Methyl 3-methyl-4-(methylsulfonyl)benzoate

Cat. No.: B597921
CAS No.: 1226776-89-1
M. Wt: 228.262
InChI Key: HGCXHVVZFLKCQA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methyl group and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate typically involves the esterification of 3-methyl-4-(methylsulfonyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-methyl-4-(methylsulfonyl)benzoic acid.

    Reduction: Methyl 3-methyl-4-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(methylsulfonyl)benzoate
  • Methyl 3-(methylsulfonyl)benzoate
  • Methyl 3-methoxy-4-(methylsulfonyl)benzoate

Uniqueness

Methyl 3-methyl-4-(methylsulfonyl)benzoate is unique due to the presence of both a methyl group and a methylsulfonyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, which are not observed in its analogs.

Biological Activity

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a chemical compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H12O4S
Molecular Weight: 228.26 g/mol
CAS Number: 51522-22-6

This compound features a methylsulfonyl group attached to a benzoate structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, similar to other methylsulfonyl-containing compounds. For instance, compounds in this class have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins .
  • Antimicrobial Activity: Research indicates that related compounds exhibit antimicrobial properties against various pathogens, suggesting that this compound could also possess similar activities .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. The compound can reduce the production of inflammatory cytokines such as TNF-alpha and interleukin-6 (IL-6), which are critical mediators in chronic inflammation .

Antimicrobial Effects

The compound's structural similarity to other benzoate derivatives has led to investigations into its antimicrobial efficacy. In vitro studies have shown that it can inhibit the growth of several bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies

  • In Vivo Efficacy Study:
    A study involving the administration of this compound in a murine model demonstrated significant reductions in inflammation markers following treatment. The compound was dosed at 200 mg/kg, maintaining effective plasma concentrations over time, which correlated with reduced disease severity in models of acute inflammation .
  • Microbial Resistance Testing:
    In a controlled laboratory setting, this compound was tested against resistant strains of bacteria. Results indicated that the compound maintained efficacy against strains that were resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(methylsulfonyl)benzoateStructureAnti-inflammatory, Antimicrobial
Methyl 2-chloro-4-(methylsulfonyl)benzoateStructureIntermediate for pharmaceuticals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-methyl-4-(methylsulfonyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of methyl 3-methylbenzoate intermediates. For example, chlorination of 4-(methylsulfanyl)benzoic acid derivatives (e.g., using Cl₂/FeCl₃ under controlled conditions) followed by oxidation with H₂O₂ or KMnO₄ to introduce the sulfonyl group . Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of sulfonating agents. Yield optimization often requires iterative adjustment of these variables, supported by TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3 and sulfonyl at C4). Aromatic proton splitting patterns distinguish substitution patterns .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing bond angles and torsional strain in the sulfonyl-benzoate framework .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

  • Methodological Answer :

  • Medicinal Chemistry : Acts as a scaffold for drug candidates targeting enzyme inhibition (e.g., sulfonamide-based inhibitors). Its sulfonyl group enhances binding to hydrophobic enzyme pockets .
  • Material Science : Used in polymer synthesis to introduce sulfonyl moieties, improving thermal stability. Copolymerization with styrene derivatives is a common strategy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from tautomerism or solvent effects. Computational tools like DFT (Density Functional Theory) simulate spectra under varying conditions to validate experimental data. Cross-validation with X-ray structures (via SHELXL refinement) is critical for ambiguous cases .

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the meta position. Kinetic studies (e.g., using Hammett plots) quantify substituent effects, while isotopic labeling (e.g., ³⁴S) tracks sulfonyl participation in reaction pathways .

Q. How does this compound compare to analogs like Methyl 4-fluoro-3-(methylsulfonyl)benzoate in biological activity?

  • Methodological Answer : Fluorine substitution at C4 (vs. methyl) increases electronegativity, altering binding affinities. Comparative studies involve:

  • Docking simulations : To predict interactions with target proteins (e.g., cyclooxygenase).
  • In vitro assays : Measure IC₅₀ values against enzyme targets. For example, fluorinated analogs may show enhanced anti-inflammatory activity due to improved membrane permeability .

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

  • Methodological Answer : Decomposition above 200°C (observed via TGA) is minimized by:

  • Protecting groups : Acetylation of reactive hydroxyl intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and energy input, preserving integrity .

Q. How can crystallographic disorder in this compound crystals be addressed during refinement?

  • Methodological Answer : SHELXL’s PART and SUMP commands model disordered sulfonyl or methyl groups. Multi-conformer refinement and restraints (e.g., DFIX for bond distances) improve accuracy. High-resolution data (≤1.0 Å) is preferred .

Properties

IUPAC Name

methyl 3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXHVVZFLKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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